7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
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Overview
Description
7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms. The presence of fluorine atoms in the phenyl groups enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide typically involves multiple steps, including the formation of the thiazepane ring and the introduction of fluorine atoms. One common method involves the reaction of 2-fluorobenzylamine with 2-(trifluoromethyl)benzoyl chloride in the presence of a base, followed by cyclization to form the thiazepane ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the phenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
- 7-(2-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
- 7-(2-methylphenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide
Uniqueness
The unique feature of 7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide is the presence of fluorine atoms in both phenyl groups, which enhances its chemical stability and biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
7-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1,4-thiazepane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2OS/c20-15-7-3-1-5-13(15)17-9-10-25(11-12-27-17)18(26)24-16-8-4-2-6-14(16)19(21,22)23/h1-8,17H,9-12H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIVUQIQNDSNSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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